

role of fluorine in 2,4,5-Trifluoro-3-methylbenzoic acid

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Compound of Interest

Compound Name: 2,4,5-Trifluoro-3-methylbenzoic acid

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An In-Depth Technical Guide to the Role of Fluorine in **2,4,5-Trifluoro-3-methylbenzoic Acid**

Introduction: A Strategically Engineered Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The unique electronic properties and small steric footprint of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile in ways that are often challenging to achieve with other elements.^[1] **2,4,5-Trifluoro-3-methylbenzoic acid** (CAS 112822-85-2) is not merely a chemical intermediate; it is a highly engineered molecular scaffold. The specific placement of three fluorine atoms and a methyl group around a benzoic acid core creates a unique combination of electronic, steric, and metabolic properties. This guide provides an in-depth analysis of the distinct role each fluorine atom plays, offering researchers and drug development professionals a framework for leveraging this powerful building block in the design of next-generation therapeutics.

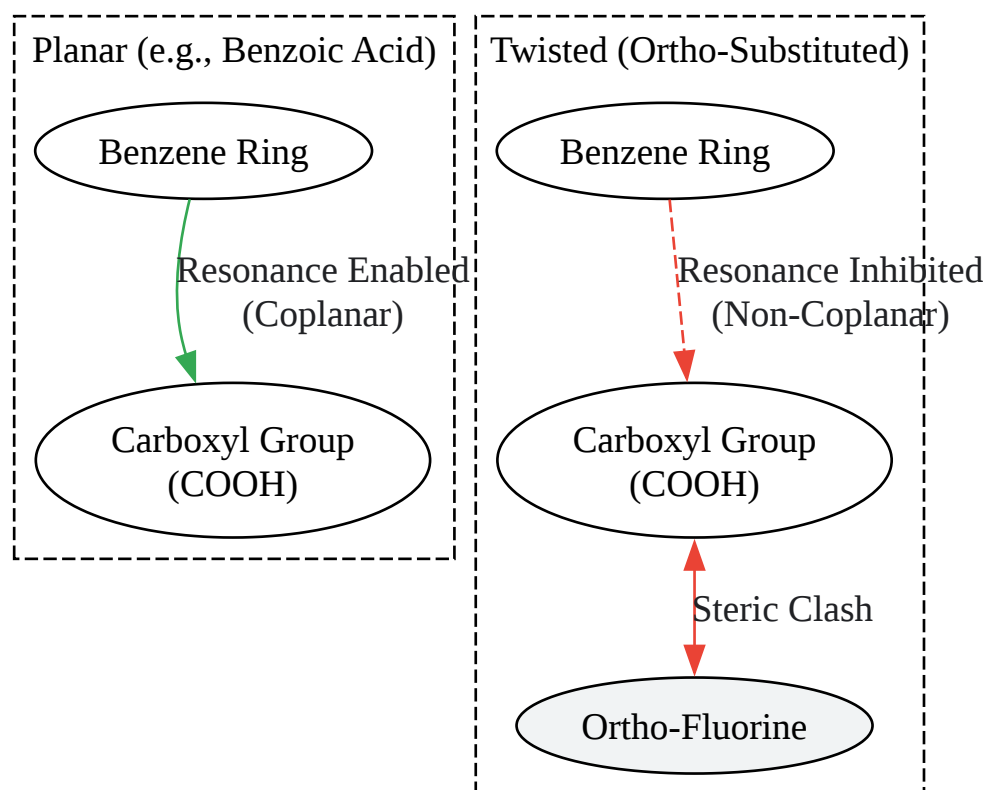
Part 1: The Physicochemical Impact of the Trifluoro-Methyl Substitution Pattern

The arrangement of substituents on the **2,4,5-Trifluoro-3-methylbenzoic acid** ring is a masterclass in molecular engineering. Each group exerts a profound, and often synergistic, influence on the core properties of the molecule.

Electronic Effects and Modulated Acidity: The "Ortho Effect" in Action

The three fluorine atoms are the most electronegative elements, and their presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds and withdraws electron density from the benzene ring, which in turn influences the acidity of the carboxylic acid proton.

However, the most dramatic electronic impact comes from the fluorine at the C2 (ortho) position. Due to steric hindrance between the C2-fluorine and the bulky carboxylic acid group, the carboxyl group is forced to twist out of the plane of the benzene ring.^{[2][3]} This steric clash, a phenomenon known as the "ortho effect," inhibits the resonance delocalization of the carboxyl group's pi-electrons with the aromatic system.^{[2][4]} The consequence is a more localized negative charge on the carboxylate anion upon deprotonation, leading to greater stabilization of the conjugate base and a significant increase in acidity (a lower pKa) compared to benzoic acid or its meta- and para-substituted isomers.^{[3][4]}



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Lipophilicity and Membrane Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter for membrane permeability and overall drug-like properties. Replacing hydrogen with fluorine generally increases lipophilicity.[5] The cumulative effect of three fluorine atoms and a methyl group makes **2,4,5-Trifluoro-3-methylbenzoic acid** significantly more lipophilic than its parent benzoic acid. This enhanced lipophilicity can improve passive diffusion across cellular membranes, a key factor for bioavailability.[1]

Compound	Molecular Formula	Calculated LogP	Change vs. Benzoic Acid
Benzoic Acid	C ₇ H ₆ O ₂	1.87	-
3-Methylbenzoic Acid	C ₈ H ₈ O ₂	2.33	+0.46
4-Fluorobenzoic Acid	C ₇ H ₅ FO ₂	2.15	+0.28
2,4,5-Trifluoro-3-methylbenzoic acid	C ₈ H ₅ F ₃ O ₂	2.95	+1.08

Calculated LogP values are estimates and can vary between algorithms. Data presented for comparative purposes.

Conformational Rigidity

The steric repulsion between the ortho-fluorine (C2), the adjacent methyl group (C3), and the carboxylic acid functional group severely restricts bond rotation. This "locking" effect results in a conformationally rigid scaffold. In drug design, pre-organizing a molecule into its bioactive conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity. This inherent rigidity makes the scaffold an excellent starting point for structure-based drug design, as it reduces the number of accessible conformations that need to be considered.

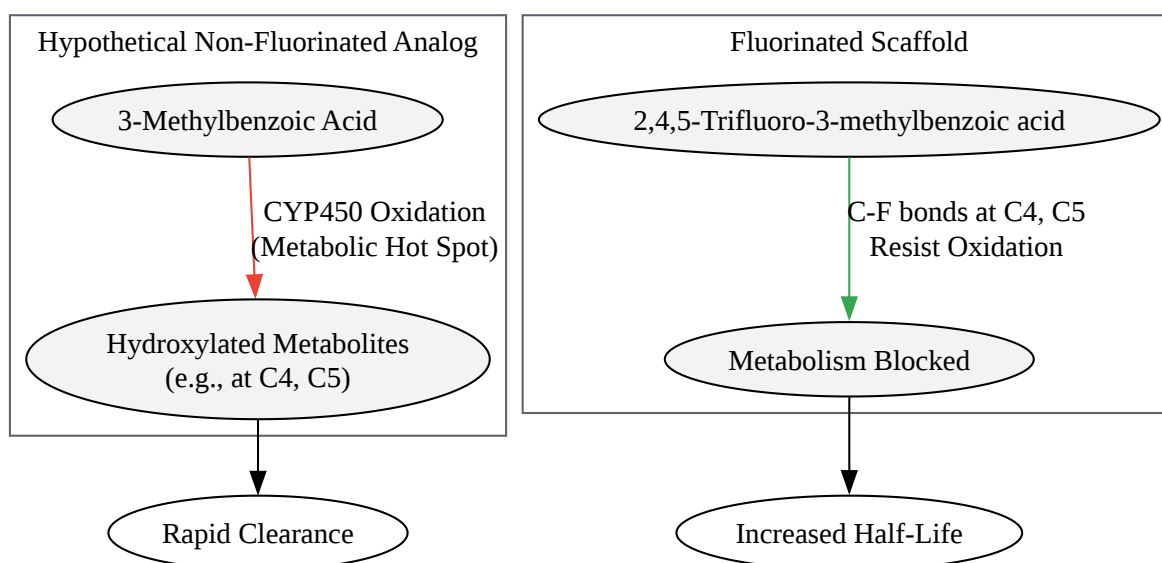
Part 2: Strategic Roles in Drug Development

The physicochemical properties endowed by the trifluoro-methyl substitution pattern translate directly into strategic advantages in a drug development context.

Metabolic Shielding

One of the most valuable applications of fluorination in medicinal chemistry is to enhance metabolic stability.^[6] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary Phase I metabolic pathway. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol), making it highly resistant to enzymatic cleavage.

In **2,4,5-Trifluoro-3-methylbenzoic acid**, the fluorine atoms at C4 and C5 effectively shield the molecule from aromatic hydroxylation at those positions. Studies on the metabolism of monofluorobenzoates have shown that the position of fluorine dramatically influences the metabolic fate, with some isomers leading to the accumulation of dead-end metabolites.^{[7][8]} By blocking these common "metabolic hot spots," the trifluorinated scaffold can significantly increase the half-life and systemic exposure of a drug candidate.



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Modulation of Target Binding Interactions

The fluorine atoms are not merely passive metabolic blockers; they can actively participate in and enhance binding to a protein target. While organically bound fluorine is a poor hydrogen bond acceptor, it can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone and other electrostatic interactions.[5] The polarized C-F bond creates a localized dipole that can interact favorably within the electrostatic environment of a binding pocket.

The overall substitution pattern provides a rich set of potential interactions:

- Fluorine at C2, C4, C5: Can engage in dipole-dipole, multipolar, and weak hydrogen bonding interactions.
- Methyl Group at C3: Provides a lipophilic contact point to interact with hydrophobic residues (e.g., Leucine, Valine, Isoleucine) in the binding site.
- Carboxylic Acid: Acts as a strong hydrogen bond donor and acceptor, or can form a salt bridge with a basic residue like lysine or arginine.

This multi-faceted interaction profile makes the scaffold highly valuable for developing potent and selective inhibitors, for instance, against protein kinases, where such substituted aromatic cores are common motifs.[9][10]

Part 3: Experimental Protocols & Data Interpretation

As a building block, the true value of **2,4,5-Trifluoro-3-methylbenzoic acid** is realized through its chemical utility and the ability to interpret its analytical data.

Experimental Protocol: Representative Amide Coupling

This protocol details a standard procedure for forming an amide bond, a common reaction in pharmaceutical synthesis, demonstrating the utility of the title compound as a synthetic precursor.

Objective: To synthesize N-benzyl-2,4,5-trifluoro-3-methylbenzamide.

Materials:

- **2,4,5-Trifluoro-3-methylbenzoic acid** (1.0 eq)
- Benzylamine (1.1 eq)
- HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl Acetate (EtOAc)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Magnesium Sulfate (MgSO₄)

Procedure:

- To a clean, dry round-bottom flask under a nitrogen atmosphere, add **2,4,5-Trifluoro-3-methylbenzoic acid** (e.g., 190 mg, 1.0 mmol).
- Dissolve the starting material in anhydrous DMF (5 mL).
- Add Benzylamine (e.g., 118 mg, 1.1 mmol) to the solution.
- Add HATU (e.g., 456 mg, 1.2 mmol) and DIPEA (e.g., 388 mg, 3.0 mmol) to the reaction mixture.
- Stir the reaction at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, dilute the reaction mixture with EtOAc (20 mL) and water (20 mL).

- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide product.

Data Analysis: Interpreting ¹⁹F NMR Spectra

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.^{[11][12]} The spectrum of **2,4,5-Trifluoro-3-methylbenzoic acid** would be complex and highly informative.

Fluorine Position	Predicted Chemical Shift Range (ppm vs. CFCl ₃)*	Expected Multiplicity & Key Couplings
F at C2	-130 to -145	Doublet of Doublets of Quartets (ddq) due to coupling with F4, F5, and the C3-Methyl protons.
F at C4	-140 to -155	Doublet of Doublets of Doublets (ddd) due to coupling with F2, F5, and the C6-Proton.
F at C5	-155 to -170	Doublet of Doublets (dd) due to coupling with F2 and F4.

*Predicted chemical shifts are estimates. Actual values depend on solvent and experimental conditions.

Causality of Spectral Features:

- Chemical Shift: The precise chemical shift of each fluorine is determined by the local electronic environment. The ortho-fluorine (C2) is typically in a different region than the meta

(C5) and para (C4) fluorines relative to the carboxyl group.

- Multiplicity: Unlike ^1H NMR, ^{19}F - ^{19}F spin-spin couplings are often observed over multiple bonds (3-bond, 4-bond, and even 5-bond couplings are common).^{[11][12]} This leads to complex, overlapping multiplets. For example, the fluorine at C2 will be split by the fluorine at C4 (^3JFF) and the fluorine at C5 (^4JFF). It will also show a coupling to the protons of the adjacent methyl group (^4JFH). Deciphering these complex patterns is essential for unambiguous structure confirmation.^[13]

Conclusion

2,4,5-Trifluoro-3-methylbenzoic acid is a testament to the power of strategic fluorination. The molecule is more than the sum of its parts; it is a pre-organized, metabolically robust, and synthetically versatile scaffold. The ortho-fluorine at C2 dictates the molecule's conformation and enhances the acidity of the carboxyl group. The fluorines at C4 and C5 provide a robust shield against oxidative metabolism while offering unique electronic features for target binding. The methyl group at C3 provides a key lipophilic interaction point and contributes to the conformational rigidity. For the medicinal chemist, this compound offers a reliable and highly functionalized starting point for building drug candidates with superior pharmacokinetic profiles and potent biological activity.

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